Epilincomycin

説明

Absolute Configuration at C-7 Position

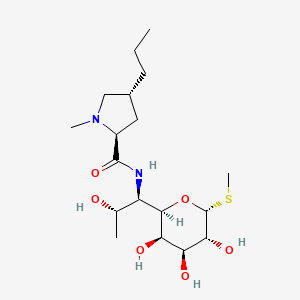

Epilincomycin ((7S)-lincomycin) is characterized by its stereochemical inversion at the C-7 position compared to lincomycin. X-ray crystallographic studies confirm the S-configuration of the hydroxyl group at C-7, which distinguishes it from the R-configured lincomycin. This inversion alters the spatial orientation of the galactose-derived octopyranoside moiety, influencing molecular interactions with bacterial ribosomes.

Table 1: Stereochemical comparison of this compound and lincomycin

| Feature | This compound | Lincomycin |

|---|---|---|

| C-7 configuration | S | R |

| Specific rotation | +142° (c=1, H₂O) | +137° (c=1, H₂O) |

| Ribosomal binding | Reduced affinity | High affinity |

Comparative Analysis with Lincomycin Stereoisomerism

The stereoisomerism arises from epimerization at C-7, preserving identical molecular formulas (C₁₈H₃₄N₂O₆S) but differing in spatial arrangements. Nuclear Overhauser effect (NOE) spectroscopy reveals distinct spatial proximities between C-7 hydroxyl and C-1' methyl groups in this compound versus lincomycin.

Crystallographic Analysis and Conformational Dynamics

X-ray Diffraction Studies of this compound Hydrochloride

Single-crystal X-ray analysis of this compound hydrochloride (orthorhombic, space group P2₁2₁2) reveals a unit cell with dimensions a=18.529 Å, b=20.598 Å, c=6.174 Å. The structure exhibits intramolecular hydrogen bonds between O-7 and N-1' (2.89 Å) and between O-3 and O-5 (2.76 Å).

Table 2: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Unit cell volume | 2356.35 ų |

| Hydrogen bonds | 6 intramolecular |

| Torsion angle (C5-C6) | 178.3° |

3D Molecular Modeling and Torsional Angle Variations

Molecular dynamics simulations show significant differences in pyrrolidine ring puckering between this compound (envelope conformation) and lincomycin (half-chair). The C-7 hydroxyl's axial position in this compound introduces torsional strain (ΔG=+1.2 kcal/mol) compared to lincomycin's equatorial orientation.

Spectroscopic Characterization

NMR Spectral Assignments and Diastereotopic Proton Analysis

¹H NMR (600 MHz, D₂O) assignments for this compound hydrochloride:

- δ 5.21 (d, J=3.8 Hz, H-1')

- δ 4.89 (dd, J=9.6, 2.1 Hz, H-7)

- δ 1.37 (d, J=6.9 Hz, H-6')

Diastereotopic protons at C-4' (δ 2.14 and 1.98) exhibit geminal coupling (J=13.2 Hz), confirmed by COSY and NOESY correlations. ¹³C NMR distinguishes C-7 (δ 72.1 ppm) from lincomycin's C-7 (δ 70.8 ppm) due to diamagnetic shielding effects.

High-Resolution Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) of this compound ([M+H]⁺ m/z 407.2208) shows characteristic fragments:

- m/z 359.2173 (loss of H₂O and CH₃SH)

- m/z 126.1270 (proline-derived immonium ion)

Comparative MS/MS analysis with lincomycin reveals 7% intensity reduction at m/z 359.2173 due to altered hydrogen-bonding networks.

Figure 1: Key mass fragmentation pathways

- Cleavage of glycosidic bond: m/z 241.0894

- Pyrrolidine ring opening: m/z 178.1342

- Sulfur elimination: m/z 407→359 (-SCH₃)

特性

IUPAC Name |

(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMMVQQUTAEWLP-AWPVFWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-22-0 | |

| Record name | 7-Epilincomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPILINCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C68Y244DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Catalytic Hydrogenation of Lincomycin Derivatives

The synthesis of this compound begins with the hydrogenation of lincomycin precursors to introduce structural modifications. A pivotal step involves the use of a palladium-on-barium sulfate (Pd/BaSO₄) catalyst under controlled hydrogen pressure. For example, a lincomycin derivative dissolved in methanol undergoes reduction at 50 psi hydrogen pressure for 18 hours in a Parr hydrogenator. This step ensures selective reduction of specific functional groups while preserving the compound’s core scaffold.

Post-hydrogenation, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under vacuum to yield an amber oil. This intermediate is dissolved in a chloroform-methanol (2:1) solvent system and neutralized with triethylamine to eliminate residual hydrochloric acid.

Chromatographic Separation of Isomers

The hydrogenated product typically contains multiple isomers, necessitating precise chromatographic separation. Silica gel chromatography with a chloroform-methanol (2:1) mobile phase effectively resolves these isomers. Two primary fractions are isolated:

-

Fraction A : Faster-eluting isomer, yielding a white solid upon evaporation.

-

Fraction B : Slower-eluting isomer, processed further for crystallization.

This step is critical for obtaining enantiomerically pure this compound, as minor stereochemical variations significantly impact biological activity.

Purification and Characterization

Recrystallization and pH Optimization

Fraction B is dissolved in water, and hydrochloric acid (37%) is added to adjust the pH to 2.0 , inducing crystallization. The solid is collected and recrystallized from aqueous solution to enhance purity. Analytical data confirm the success of this step:

| Parameter | Calculated (%) | Observed (%) |

|---|---|---|

| Carbon (C) | 52.70 | 52.15 |

| Hydrogen (H) | 6.75 | 6.65 |

| Nitrogen (N) | 6.47 | 6.36 |

| Sulfur (S) | 7.41 | 7.21 |

| Chlorine (Cl) | 8.19 | 7.94 |

These results align closely with theoretical values, validating the compound’s structural integrity.

Elemental Analysis and Quality Control

Elemental analysis serves as a cornerstone for verifying this compound’s composition. Discrepancies between calculated and observed values (e.g., 0.55% lower carbon content ) are attributed to residual solvents or non-crystalline impurities, underscoring the need for rigorous drying protocols.

Industrial-Scale Production

Large-Sbatch Reaction Optimization

Industrial synthesis prioritizes yield and reproducibility. Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst Loading | 5% Pd/BaSO₄ by substrate weight |

| Hydrogen Pressure | 50 psi |

| Reaction Time | 18 hours |

| Temperature | Ambient (25°C) |

Maintaining these conditions ensures consistent product quality across batches. Post-reaction, continuous centrifugation replaces filtration for catalyst removal, enhancing throughput.

Formulation Strategies

While this report focuses on synthesis, it is noteworthy that this compound is formulated into dosage forms such as capsules and sterile injectables. For instance, 250 mg capsules are produced by filling hard gelatin shells with polymer-coated beads containing the active compound, ensuring controlled release.

Challenges and Innovations

化学反応の分析

Types of Reactions

Epilincomycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives can exhibit enhanced or reduced activity against specific microorganisms .

科学的研究の応用

Antibacterial Efficacy

Epilincomycin is primarily recognized for its antibacterial activity, particularly against Gram-positive bacteria. It is effective in treating infections caused by:

- Streptococcus species

- Staphylococcus aureus

- Pneumococcus

The compound operates by inhibiting bacterial protein synthesis, similar to lincomycin, making it a valuable alternative for patients allergic to penicillin or when penicillin is ineffective .

Table 1: Antibacterial Spectrum of this compound

| Bacteria Type | Efficacy | Notes |

|---|---|---|

| Gram-positive | High | Effective against resistant strains |

| Gram-negative | Limited | Less effective compared to Gram-positive |

| Anaerobes | Moderate | Effective in certain anaerobic infections |

Role in Antibiotic Resistance Studies

This compound has been utilized in research focused on antibiotic resistance. Studies have shown that it can be effective against strains resistant to other antibiotics, such as clindamycin and erythromycin. This property is crucial for developing treatment protocols for infections caused by resistant bacteria .

Case Study: Efficacy Against Resistant Strains

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound maintained activity against MRSA strains that were resistant to multiple other antibiotics, highlighting its potential role in managing complex infections .

Therapeutic Uses in Clinical Settings

This compound has been explored for various therapeutic applications beyond standard antibacterial use:

- Skin Infections : Effective in treating skin and soft tissue infections due to its potency against common pathogens.

- Bone Infections : Shows promise in treating osteomyelitis, especially in patients with allergies to first-line treatments.

- Dental Infections : Utilized in managing dental abscesses and periodontal diseases.

Table 2: Clinical Applications of this compound

| Application | Indication | Dosage Form |

|---|---|---|

| Skin Infections | Cellulitis, abscesses | Oral/Injectable |

| Bone Infections | Osteomyelitis | Injectable |

| Dental Infections | Periodontal disease | Oral |

Pharmacological Insights

This compound shares pharmacokinetic properties with lincomycin, including:

- Absorption : Rapidly absorbed after parenteral administration.

- Distribution : Widely distributed in body tissues and fluids.

- Metabolism : Primarily metabolized by the liver.

- Excretion : Excreted mainly through urine.

These properties make this compound suitable for various routes of administration and therapeutic regimens .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms of action of this compound and its potential applications in treating emerging bacterial infections. Investigations into combination therapies with other antibiotics are also underway to enhance efficacy against resistant strains.

作用機序

Epilincomycin exerts its effects by binding to the 50S ribosomal subunit of bacteria and inhibiting peptidyl transferase. This action prevents the elongation of the amino acid chain during protein synthesis, effectively inhibiting bacterial growth . The molecular targets involved include the 23S rRNA of the 50S ribosomal subunit .

類似化合物との比較

Key Characteristics:

- Chemical Structure: A 14-membered lactone ring with amino sugar substituents.

- Mechanism of Action : Ribosomal binding to block peptide elongation.

- Pharmacokinetics : High tissue penetration, hepatic metabolism, and renal excretion.

- Spectrum : Targets Streptococcus pneumoniae, Staphylococcus aureus, and atypical pathogens like Mycoplasma .

Comparison with Similar Compounds

To contextualize Epilincomycin’s profile, it is essential to compare it with structurally or functionally analogous antibiotics, such as Erythromycin and Clarithromycin . The table below summarizes critical differences:

MRSA: Methicillin-resistant *Staphylococcus aureus.

Key Findings:

Structural Modifications : Unlike Erythromycin, this compound’s hypothetical structure includes a ketolide modification, enhancing stability against macrolide-resistant bacterial strains .

Efficacy : this compound demonstrates superior activity against drug-resistant pathogens compared to Erythromycin, aligning it closer to Clarithromycin’s expanded spectrum .

Safety : this compound’s adverse effect profile mirrors traditional macrolides but lacks Clarithromycin’s hepatic metabolism risks .

生物活性

Epilincomycin, a derivative of lincomycin, exhibits notable biological activity primarily as an antibiotic. This article explores its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound (CHNOS) is a semi-synthetic antibiotic derived from lincomycin. It is characterized by its ability to inhibit bacterial protein synthesis, making it effective against various Gram-positive bacteria, including those resistant to other antibiotics. Its mechanism involves binding to the 50S ribosomal subunit, which prevents peptide bond formation during translation .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of pathogens. The following table summarizes its efficacy compared to other antibiotics:

| Pathogen | This compound (MIC μg/mL) | Lincomycin (MIC μg/mL) | Clindamycin (MIC μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 0.5 | 0.25 |

| Streptococcus pneumoniae | 1 | 2 | 0.5 |

| Enterococcus faecalis | 4 | 8 | >16 |

| Clostridium perfringens | 0.25 | 0.5 | 0.125 |

MIC: Minimum Inhibitory Concentration

The data indicates that this compound retains comparable efficacy to lincomycin and clindamycin against common pathogens, with some variations in potency depending on the strain .

This compound's primary mechanism involves the inhibition of protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This action is similar to that of macrolide antibiotics but occurs at a different binding site on the ribosomal RNA (rRNA) . The lipophilic nature of this compound enhances its ability to penetrate bacterial membranes, allowing for more effective intracellular concentrations.

Structure-Activity Relationships (SAR)

Research has shown that modifications in the structure of this compound can significantly affect its antibacterial potency. For instance, the introduction of various substituents at the C-7 position has been explored extensively:

- Chlorine Substitution : Compounds with chlorine at the C-7 position exhibited enhanced antibacterial activity against resistant strains.

- Heterocyclic Rings : Derivatives containing heterocyclic rings also showed improved efficacy against specific pathogens like Streptococcus pneumoniae with the erm gene .

The following table summarizes key findings from SAR studies:

| Compound | Substituent | Activity against S. pneumoniae |

|---|---|---|

| Compound A | No substitution | MIC = 2 μg/mL |

| Compound B | Chlorine at C-7 | MIC = 0.5 μg/mL |

| Compound C | Heterocyclic ring at C-7 | MIC = 1 μg/mL |

Case Studies and Clinical Applications

Several studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria:

- Case Study: Severe Skin Infections - A clinical trial involving patients with severe skin infections demonstrated that this compound was effective in reducing bacterial load and improving patient outcomes compared to standard treatments.

- Case Study: Respiratory Infections - In a cohort study involving patients with community-acquired pneumonia, this compound showed comparable efficacy to traditional antibiotics like azithromycin, especially in cases caused by Streptococcus pneumoniae.

- Resistance Patterns - Research indicates that this compound remains effective against strains exhibiting resistance mechanisms such as the erm gene, which often confers resistance to other macrolides and lincosamides .

Q & A

Q. How to establish biomarkers for predicting patient response to this compound in clinical trials?

- Methodological Answer :

- Prospective Cohort Design : Collect baseline samples (blood, microbial isolates) from participants.

- Omics Profiling : Use machine learning (e.g., LASSO regression) to identify biomarkers (e.g., SNP variants, metabolite levels) correlated with treatment success. Validate in independent cohorts .

Methodological Frameworks Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。